Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-
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Overview
Description
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core, substituted with a bis(2-bromoethyl)amino group and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bis(2-bromoethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetanilide derivatives.
Scientific Research Applications
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
N-Phenylacetamide: Another derivative of acetanilide with similar properties.
Bis(2-bromoethyl)amine: A related compound with similar reactivity.
Uniqueness
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is unique due to the presence of both the bis(2-bromoethyl)amino group and the ethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler acetanilide derivatives.
Biological Activity
Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- includes an acetanilide core with a bis(2-bromoethyl) amino substitution and an ethoxy group at the para position. This structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds related to acetanilide derivatives exhibit significant antimicrobial activity. For instance, the presence of halogenated groups (like bromo) in the structure can enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
Acetanilide derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization and disruption of microtubule dynamics. This can lead to cell cycle arrest and subsequent cell death .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Analgesic | Pain relief through modulation of opioid receptors |
The biological activities of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- can be attributed to its ability to interact with specific biological targets:
- Opioid Receptors : Some studies suggest that acetanilide derivatives may modulate opioid receptor activity, providing analgesic effects through pathways that involve endogenous opioids in the central nervous system .
- Tubulin Inhibition : The compound's structural features may allow it to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various acetanilide derivatives for their anticancer properties. The study demonstrated that compounds with specific substituents exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The most potent derivative induced significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Another investigation focused on the analgesic properties of a related acetanilide compound. In animal models, it was shown to significantly reduce pain responses without the severe side effects commonly associated with traditional opioids, indicating a promising therapeutic profile for pain management .
Properties
CAS No. |
56266-58-1 |
---|---|
Molecular Formula |
C15H22Br2N2O2 |
Molecular Weight |
422.15 g/mol |
IUPAC Name |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
InChI Key |
NORHZSMKLTXYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr |
Origin of Product |
United States |
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